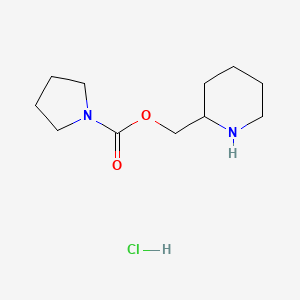

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride

描述

属性

IUPAC Name |

piperidin-2-ylmethyl pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c14-11(13-7-3-4-8-13)15-9-10-5-1-2-6-12-10;/h10,12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPNXGNYBFNNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC(=O)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride typically involves:

- Formation of the key intermediate containing the pyrrolidine ring functionalized at the 2-position.

- Introduction of the piperidin-2-ylmethyl substituent via alkylation or nucleophilic substitution.

- Protection and deprotection steps involving carbamate (carboxylate) groups.

- Final conversion to the hydrochloride salt for stability and handling.

This approach is consistent with the synthesis of related 1-(pyrrolidin-2-ylmethyl)-1H-azoles and piperidine-derived homologues, where alkylation of nitrogen-containing heterocycles with suitable halide intermediates is a pivotal step.

Alkylation Using Halide Intermediates

A key step in the preparation involves the alkylation of pyrrolidine nitrogen with a piperidin-2-ylmethyl halide derivative. For example:

- The piperidin-2-ylmethyl chloride or mesylate is prepared as a reactive alkylating agent.

- The pyrrolidine ring nitrogen is deprotonated using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

- The resulting anion reacts with the piperidin-2-ylmethyl halide to form the desired linkage.

This method was demonstrated by Zhersh et al., who synthesized a series of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and piperidine homologues with yields ranging from 22% to 60% depending on the substrate and conditions.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Deprotonation | NaH in DMF, 0 °C to room temp | Formation of pyrrolidine anion |

| Alkylation | Piperidin-2-ylmethyl chloride or mesylate | Coupling to form intermediate (22–60% yield) |

Protection and Deprotection of Carbamate Groups

The carboxylate group in the compound is often introduced as a carbamate protecting group, such as a tert-butyl carbamate (Boc) or benzyl carbamate. The general process includes:

- Protection of the amine functionality in piperidine or pyrrolidine with Boc or benzyl groups.

- After alkylation, the protecting group is removed under acidic conditions to yield the free amine.

- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in dioxane or similar solvents.

The hydrochloride salt form enhances the compound's stability and facilitates isolation as a crystalline solid.

Use of Sodium Hydride and DMF as Reaction Medium

Sodium hydride is the preferred base for deprotonation due to its strong basicity and compatibility with DMF, which dissolves both organic and inorganic species effectively. This combination allows efficient generation of the nucleophilic pyrrolidine anion and promotes smooth alkylation.

Reaction times typically range from several hours to overnight at temperatures between 0 °C and 100 °C, depending on substrate reactivity and scale.

Alternative Synthetic Routes and Catalysts

While the primary method involves alkylation with halide intermediates, other synthetic routes for related piperidine and pyrrolidine derivatives include:

- Hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., platinum on carbon, platinum oxide) in alcohol solvents to generate chiral pyrrolidine intermediates.

- Coupling reactions using activating agents such as hydroxybenzotriazole (HOBt) and HBTU for amide bond formation in complex derivatives.

- Nucleophilic aromatic substitution and cyclization strategies to introduce benzimidazole or cyanoguanidine moieties in related scaffolds.

These alternative methods may be adapted or combined depending on the desired substitution pattern and functional group tolerance.

Purification and Characterization

Purification of the target compound is typically achieved by:

- Avoiding aqueous work-up for hygroscopic intermediates.

- Using column chromatography on silica gel with appropriate eluents.

- Conversion to hydrochloride salt to obtain crystalline solids.

Characterization techniques include:

Summary Table of Preparation Method

Research Findings and Optimization Notes

- The choice of halide intermediate (chloride vs. mesylate) affects stability and yield; chlorides are more stable and preferred for alkylation.

- Avoidance of aqueous work-up is critical due to hygroscopic nature of intermediates and final products.

- Reaction temperature and time must be optimized to balance reaction completion and minimize side reactions.

- Use of strong bases like NaH in DMF ensures effective deprotonation and high nucleophilicity of pyrrolidine nitrogen.

- Conversion to hydrochloride salt improves compound handling, storage, and crystallinity for pharmaceutical applications.

化学反应分析

Types of Reactions

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: N-alkyl or N-acyl derivatives.

科学研究应用

Medicinal Chemistry Applications

A. Melanocortin Receptor Agonism

One of the primary applications of piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride is its role as an agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, including appetite regulation and sexual function. Compounds that activate MCR4 have been studied for their potential to treat conditions such as obesity and sexual dysfunctions, including hypoactive sexual desire disorder and erectile dysfunction .

B. Antidiabetic Properties

Research indicates that derivatives of this compound may enhance glucose tolerance and reduce insulin resistance, offering a therapeutic avenue for managing diabetes mellitus. The activation of MCR4 can lead to metabolic improvements, making these compounds promising candidates for further development in diabetes treatment .

Drug Discovery and Development

A. Versatile Scaffold in Drug Design

Pyrrolidine derivatives, including this compound, are recognized as versatile scaffolds in drug design due to their ability to form stable interactions with various biological targets. The pyrrolidine ring structure is prevalent in numerous FDA-approved drugs, highlighting its importance in pharmaceutical applications .

B. Synthesis and Optimization Techniques

Recent advancements in synthetic methodologies, such as microwave-assisted organic synthesis (MAOS), have improved the efficiency of producing pyrrolidine-based compounds. This technique supports green chemistry principles while allowing chemists to explore novel synthetic routes that enhance yield and reduce environmental impact .

Case Studies and Research Findings

作用机制

The mechanism of action of piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.

相似化合物的比较

Structural and Functional Differences

Key Observations :

- Polarity : The morpholine derivative’s oxygen atom increases hydrophilicity, which could enhance aqueous solubility compared to piperidine or pyrrolidine analogs .

- Commercial Availability : The pyrrolidine and piperidine variants are more widely distributed (Europe, China, India), whereas azepane derivatives are primarily supplied by Chinese manufacturers .

Pricing and Market Trends

- Piperidin-2-ylmethyl pyrrolidine-1-carboxylate HCl : €1,488.00 (500 mg) .

- Piperidin-2-ylmethyl morpholine-4-carboxylate HCl: Multiple suppliers suggest economies of scale, though exact prices are undisclosed .

- 2,3-Dichloro-5H,7H-furo[3,4-b]pyridin-5-one (non-analog reference): €2,708.00 (500 mg), highlighting the premium for complex heterocycles .

Research and Application Insights

生物活性

Piperidin-2-ylmethyl pyrrolidine-1-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of both piperidine and pyrrolidine moieties, which are known for their significant roles in medicinal chemistry. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological profile.

Antibacterial Activity

Recent studies have demonstrated that piperidine derivatives exhibit notable antibacterial properties. For example, compounds containing pyrrolidine structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| PA-1 | 0.0039 | Staphylococcus aureus |

| PA-1 | 0.025 | Escherichia coli |

The Minimum Inhibitory Concentration (MIC) values indicate that PA-1 can completely eradicate S. aureus and E. coli within 8 hours, highlighting its potential as an effective antibacterial agent .

Antifungal Activity

In addition to antibacterial effects, piperidine derivatives have also been evaluated for antifungal activity. Research indicates that certain pyrrolidine-based compounds exhibit significant antifungal properties, particularly against pathogenic fungi.

| Compound | MIC (μg/mL) | Target Fungi |

|---|---|---|

| Compound X | 0.05 | Candida albicans |

| Compound Y | 0.1 | Aspergillus niger |

These findings suggest that modifications to the piperidine and pyrrolidine frameworks can enhance antifungal efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies.

The anticancer activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar to other piperidine derivatives, it may inhibit DNA gyrase, disrupting bacterial DNA replication and potentially affecting cancer cell proliferation .

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Zhang et al. (2019) isolated several alkaloids from Micromonospora sp., demonstrating their antibacterial activity against MRSA and E. coli with MIC values significantly lower than traditional antibiotics .

- Anticancer Activity Assessment : Research published in 2023 indicated that a piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

常见问题

Q. What are the recommended methodologies for synthesizing piperidine-pyrrolidine derivatives with hydrochloride salts?

A common approach involves coupling reactions using carbodiimide reagents (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to form peptide-like bonds between heterocyclic amines and carboxylates. Purification typically employs silica gel column chromatography with gradients of dichloromethane/methanol (e.g., 96:4 v/v) . For hydrochloride salt formation, post-synthetic treatment with HCl in anhydrous solvents under controlled pH is critical to ensure crystallinity and stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity.

- Spectroscopy :

- 1H/13C NMR : Confirm proton environments and carbon frameworks (e.g., piperidine/pyrrolidine ring signals between δ 1.5–3.5 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine hydrochloride bands (N–H⁺ at ~2500 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .

Q. What safety protocols are essential for handling hydrochloride salts of heterocyclic amines?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize reaction yields for stereoisomeric forms of this compound?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., tert-butyl carbamate-protected chiral auxiliaries) to control stereochemistry at the piperidine/pyrrolidine junction .

- Temperature Control : Low-temperature reactions (-20°C to 0°C) minimize racemization during coupling steps .

- Solvent Selection : Anhydrous DMF or THF enhances reagent solubility while reducing side reactions .

Q. What strategies resolve discrepancies in reported melting points or spectral data?

- Polymorphism Analysis : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .

- Counterion Effects : Compare hydrochloride salt data with other salts (e.g., trifluoroacetate) to isolate ion-dependent property variations .

- Batch Reproducibility : Validate synthesis protocols across multiple batches to rule out impurity-driven anomalies (e.g., residual solvents in ≤95% pure samples) .

Q. How does pH influence the stability of the hydrochloride salt in aqueous solutions?

- pH Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH) across pH 1–7. Hydrochloride salts are typically stable at pH < 4 but hydrolyze in basic conditions, releasing free amine .

- Buffering Agents : Use citrate (pH 3–4) or acetate (pH 4–5) buffers to maintain stability in formulation studies .

Q. What analytical methods detect trace impurities in high-purity samples?

- LC-MS/MS : Identify and quantify sub-0.1% impurities (e.g., unreacted starting materials or degradation byproducts) .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl to confirm salt composition .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between published studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。